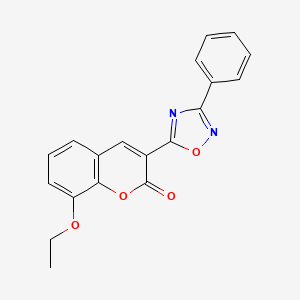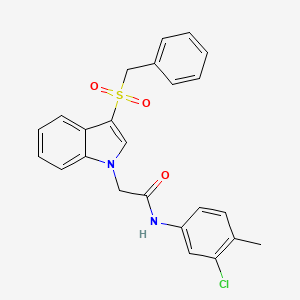![molecular formula C17H17N5OS B6510793 1-(pyridin-2-yl)-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine CAS No. 1093127-91-3](/img/structure/B6510793.png)
1-(pyridin-2-yl)-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(pyridin-2-yl)-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, substituted with a pyridin-2-yl group and a 5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl carbamates has been described, which utilizes easily accessible N-hetaryl ureas and alcohols . Another study reported the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyridin-2-yl and thiophen-2-yl groups are aromatic, contributing to the stability of the molecule. The piperazine ring provides a basic character to the molecule .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . Also, the protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. As an organic compound, it is likely to be soluble in organic solvents. Its reactivity would be influenced by the presence of the pyridin-2-yl, thiophen-2-yl, and piperazine groups .科学研究应用
PTP has been studied for its potential use in drug design, drug delivery, and other biomedically related applications. The compound has been investigated for its ability to act as a drug transporter, as well as its ability to bind to and activate certain biological pathways. PTP has also been studied for its potential use in organic synthesis, and as an intermediate in drug synthesis. Additionally, PTP has been investigated for its ability to act as a catalyst in various organic reactions.
作用机制
The mechanism of action of PTP is not yet fully understood. However, it is known that the compound is able to bind to and activate certain biological pathways. It is also believed that PTP is able to act as a drug transporter, allowing for the efficient delivery of drugs to target sites. Additionally, PTP has been shown to act as a catalyst in various organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of PTP are not yet fully understood. However, the compound has been investigated for its potential use in drug design, drug delivery, and other biomedically related applications. Additionally, PTP has been studied for its ability to act as a drug transporter, and its ability to bind to and activate certain biological pathways.
实验室实验的优点和局限性
The use of PTP in laboratory experiments has several advantages. For example, the compound is highly reactive and can be used in both aqueous and organic solvents. Additionally, PTP is a versatile molecule that can be used in various scientific research applications. Furthermore, the compound has been investigated for its potential use in organic synthesis and as an intermediate in drug synthesis.
However, there are also some limitations to the use of PTP in laboratory experiments. The compound is highly reactive, which can lead to unexpected results. Additionally, the mechanism of action of PTP is not yet fully understood, and there is limited information available regarding its biochemical and physiological effects.
未来方向
The potential applications of PTP are vast, and there are numerous future directions that can be explored. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further studies could be conducted to investigate the potential use of PTP in drug design, drug delivery, and other biomedically related applications. Furthermore, the compound could be studied for its potential use in organic synthesis, and as an intermediate in drug synthesis. Finally, further research could be conducted to investigate the potential use of PTP as a catalyst in various organic reactions.
合成方法
PTP is typically synthesized using a two-step reaction involving the condensation of a pyridine-2-ylthiophene-3-carbonyl chloride and a piperazine derivative. The first step involves the formation of a pyridine-2-ylthiophene-3-carbonyl chloride from a pyridine-2-ylthiophene-3-carbonyl bromide and a chloride source. The second step involves the condensation of the pyridine-2-ylthiophene-3-carbonyl chloride and a piperazine derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
属性
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(14-12-13(19-20-14)15-4-3-11-24-15)22-9-7-21(8-10-22)16-5-1-2-6-18-16/h1-6,11-12H,7-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFCGHMATYNIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510732.png)
![8-methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510740.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510743.png)
![1-methanesulfonyl-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B6510751.png)
![7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510757.png)
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510770.png)
![1-(4-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6510774.png)
![1-(2-methoxy-5-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6510781.png)
![3-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyridazine](/img/structure/B6510801.png)

![2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6510811.png)
![ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6510823.png)
![N-(2,6-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510829.png)